4-(tert-Butyl)-6-chloropyridin-2(1H)-one

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring a versatile pyridinone core with orthogonal reactivity often face supply inconsistency and limited synthetic handles. 4-(tert-Butyl)-6-chloropyridin-2(1H)-one solves this by providing a dual-functional scaffold: the 6-chloro group enables late-stage SNAr diversification, while the 4-tert-butyl group acts as a hydrophobic anchor for kinase back pockets (GPCR/ion channel targets). Key supply chain advantages: - Reduces synthetic steps in heterobifunctional molecule (PROTAC) assembly versus simpler pyridinone analogs. - Directly maps to pharmacophoric requirements in patent literature for nAChR modulators and kinase inhibitors. - Available as a high-purity building block, eliminating the need for in-house purification.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Cat. No. B12972586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-6-chloropyridin-2(1H)-one
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)NC(=C1)Cl
InChIInChI=1S/C9H12ClNO/c1-9(2,3)6-4-7(10)11-8(12)5-6/h4-5H,1-3H3,(H,11,12)
InChIKeySECKNLUUNCARBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-6-chloropyridin-2(1H)-one: Strategic Heterocyclic Building Block


4-(tert-Butyl)-6-chloropyridin-2(1H)-one is a disubstituted pyridin-2(1H)-one heterocycle (CAS: 33252-22-1 for the des-chloro analog, C9H12ClNO, MW: 185.65) featuring both a lipophilic tert-butyl group at the 4-position and a synthetically versatile chlorine atom at the 6-position . This compound belongs to the privileged class of 2-pyridones, which are known to serve as bioisosteres for amides and other aromatic systems in drug discovery programs targeting kinases, GPCRs, and ion channels . The dual substitution pattern confers unique physicochemical properties and orthogonal reactivity profiles that distinguish it from simpler mono-substituted pyridinone analogs, making it a valuable intermediate for constructing complex pharmaceutical candidates and agrochemicals .

Why Generic Analogs Cannot Replace 4-(tert-Butyl)-6-chloropyridin-2(1H)-one


While the 6-chloropyridin-2(1H)-one scaffold is common in pharmaceutical intermediates, the specific 4-tert-butyl substitution in 4-(tert-Butyl)-6-chloropyridin-2(1H)-one is non-interchangeable for several reasons. First, the tert-butyl group provides substantial steric bulk and lipophilicity that directly influences molecular recognition by biological targets; in closely related pyridinone-based kinase inhibitors, the absence of a 4-tert-butyl group results in a >10-fold loss in binding affinity due to suboptimal occupancy of a hydrophobic pocket [1]. Second, the 4-tert-butyl group is not simply a passive substituent—it electronically deactivates the pyridinone ring toward electrophilic substitution while leaving the 6-chloro leaving group intact for SNAr chemistry, creating an orthogonal reactivity profile that generic 6-chloropyridin-2(1H)-one (without the 4-tert-butyl group) cannot replicate . Third, the 4-tert-butyl-6-chloro substitution pattern matches specific pharmacophoric requirements documented in patent literature for nAChR modulators and kinase inhibitors, where simple 6-chloropyridin-2(1H)-one analogs fail to meet potency thresholds due to unfavorable steric and electronic properties [1].

Head-to-Head Comparison: 4-(tert-Butyl)-6-chloropyridin-2(1H)-one vs. Analogs


Lipophilicity & Steric Bulk vs. 6-Chloropyridin-2(1H)-one

The presence of the 4-tert-butyl group in 4-(tert-Butyl)-6-chloropyridin-2(1H)-one confers a measurable increase in lipophilicity and steric bulk compared to the unsubstituted parent 6-chloropyridin-2(1H)-one. In medicinal chemistry programs, this difference is critical for optimizing blood-brain barrier penetration, membrane permeability, and target binding within hydrophobic enzyme pockets . While experimentally determined logP values for the exact compound are not widely published, class-level inference from structurally related 4-tert-butylpyridin-2(1H)-one derivatives (cLogP ~2.1) versus unsubstituted 6-chloropyridin-2(1H)-one (cLogP ~0.8) indicates an approximately 1.3 log unit increase in lipophilicity, corresponding to a ~20-fold theoretical increase in octanol-water partition coefficient .

Medicinal Chemistry Drug Design Physicochemical Properties

Selective SNAr Reactivity Enabled by 4-tert-Butyl Group

The 6-chloro substituent in 4-(tert-Butyl)-6-chloropyridin-2(1H)-one serves as a handle for nucleophilic aromatic substitution (SNAr) reactions, enabling introduction of amines, alcohols, and thiols at the 6-position. Critically, the 4-tert-butyl group electronically deactivates the ring, ensuring that SNAr occurs selectively at the 6-position rather than at alternative sites . In contrast, 4-unsubstituted 6-chloropyridin-2(1H)-one lacks this electronic bias and may undergo competing reactions at other positions under forcing conditions. While direct kinetic data are not available, the synthetic utility of the 4-tert-butyl-6-chloro pattern is documented in the preparation of N-alkyl-6-chloro-2(1H)-pyridones, where the 4-substituent is retained throughout derivatization sequences without unwanted side reactions [1].

Organic Synthesis Medicinal Chemistry Building Blocks

nAChR Pharmacophore Mimicry via 4-tert-Butyl Motif

The 4-tert-butyl group in 4-(tert-Butyl)-6-chloropyridin-2(1H)-one recapitulates a critical structural feature found in potent nicotinic acetylcholine receptor (nAChR) modulators. Specifically, the symmetric bispyridinium compound MB327, which contains two 4-tert-butyl substituted pyridine rings, functions as a re-sensitizer of desensitized nAChR with reported activity in the low micromolar range [1]. The 4-tert-butyl-6-chloro substitution pattern in the target compound serves as a mono-functional building block for constructing asymmetric nAChR ligands, enabling SAR exploration that would be impossible with 4-unsubstituted 6-chloropyridin-2(1H)-one, which lacks the requisite hydrophobic anchor for the receptor binding pocket [1].

Neuroscience Ion Channels Drug Discovery

4-(tert-Butyl)-6-chloropyridin-2(1H)-one: Application Scenarios


CNS-Penetrant Kinase Inhibitor and GPCR Modulator Synthesis

Leverage the compound's balanced lipophilicity (estimated cLogP ~2.1) and low TPSA (29.1 Ų) to design blood-brain barrier permeable lead candidates. The 6-chloro handle enables late-stage diversification via SNAr with amine libraries, while the 4-tert-butyl group occupies hydrophobic kinase back pockets or GPCR allosteric sites . This combination is particularly valuable for CNS targets such as TRK, c-Src, or nAChR, where optimal CNS multiparameter optimization (MPO) scores are critical for clinical translation.

Bifunctional Degrader and Molecular Probe Development

The orthogonal reactivity profile (6-chloro for SNAr, 4-tert-butyl as inert hydrophobic anchor) makes 4-(tert-Butyl)-6-chloropyridin-2(1H)-one an ideal scaffold for constructing heterobifunctional molecules . The chlorine serves as an attachment point for E3 ligase recruiting elements, while the tert-butyl group can engage a hydrophobic pocket on the target protein of interest. This dual functionality streamlines PROTAC development by reducing synthetic steps and improving overall yields compared to unprotected pyridinone cores that require elaborate protecting group strategies.

Pyridinone-Based Herbicide and Fungicide Synthesis

The 4-tert-butyl-6-chloropyridin-2(1H)-one core aligns with structural motifs in commercial agrochemicals, including certain neonicotinoid insecticides and pyridinone herbicides . The chlorine atom provides a synthetic handle for introducing heterocyclic amines or thiols known to enhance pesticidal activity, while the tert-butyl group improves metabolic stability in plant and soil environments—a key requirement for field efficacy. Industrial procurement teams should prioritize this building block over simpler 6-chloropyridin-2(1H)-one analogs due to its direct mapping to known active ingredients and reduced need for subsequent functionalization steps.

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